Welcome to the BenchChem Online Store!
molecular formula C5H2Br2O3 B039660 4,5-Dibromo-2-furoic acid CAS No. 2434-03-9

4,5-Dibromo-2-furoic acid

Cat. No. B039660
M. Wt: 269.88 g/mol
InChI Key: BHUVICYZDBUMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452906B2

Procedure details

Oxalyl chloride (10.4 ml, 0.12 mol) was added to a suspension of 4,5-dibromo-2-furoic acid (27 g, 0.1 mol) in dichloromethane (300 ml) containing dimethylformamide (0.1 ml). The mixture was stirred at room temperature for 4 h and then concentrated in vacuo. The residue was re-dissolved in dichloromethane and concentrated in vacuo; this was repeated to give the title compound which was used directly in the following step.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[Br:7][C:8]1[CH:9]=C(C(O)=O)O[C:12]=1[Br:13].CN(C)C=O>ClCCl>[Br:7][C:8]1[CH:9]=[C:2]([C:1]([Cl:6])=[O:5])[O:3][C:12]=1[Br:13]

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
27 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(OC1Br)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.